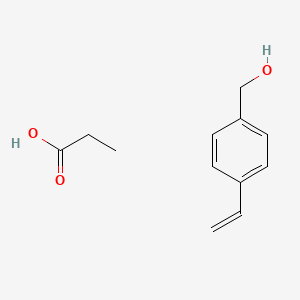![molecular formula C29H22O4 B12566756 Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate CAS No. 202849-04-5](/img/structure/B12566756.png)
Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate is an organic compound that features a biphenyl group attached to a butanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate typically involves the esterification of biphenyl derivatives with butanedioic acid derivatives. One common method involves the reaction of 4-biphenylcarboxylic acid with 2-methylidenebutanedioic acid under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl diols or quinones.
Reduction: The ester group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl diols, biphenyl quinones.
Reduction: Biphenyl alcohols.
Substitution: Nitro-biphenyl, halo-biphenyl, sulfonyl-biphenyl.
Wissenschaftliche Forschungsanwendungen
Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Wirkmechanismus
The mechanism of action of Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways. The ester group may undergo hydrolysis in biological systems, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but with tert-butyl groups instead of the ester moiety.
Biphenyl: The parent compound with two phenyl rings connected by a single bond.
Uniqueness
The combination of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
202849-04-5 |
|---|---|
Molekularformel |
C29H22O4 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
bis(4-phenylphenyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C29H22O4/c1-21(29(31)33-27-18-14-25(15-19-27)23-10-6-3-7-11-23)20-28(30)32-26-16-12-24(13-17-26)22-8-4-2-5-9-22/h2-19H,1,20H2 |
InChI-Schlüssel |
YGZNLSGENSSAIC-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


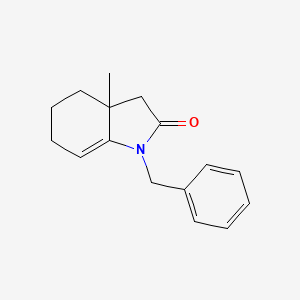

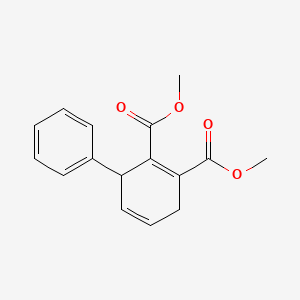
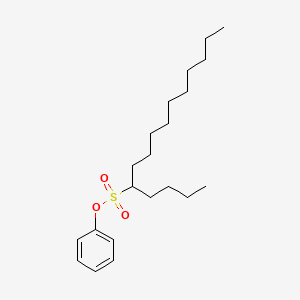
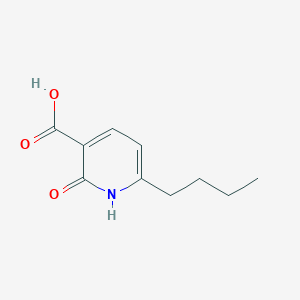
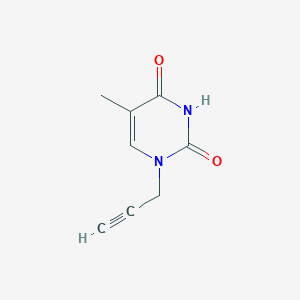
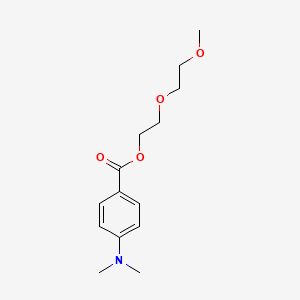
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)

